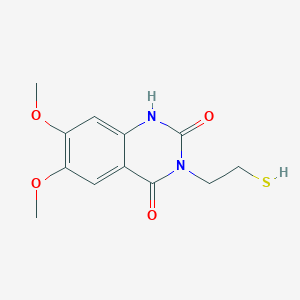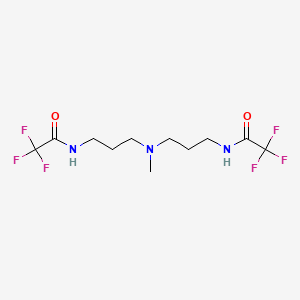
Anthracene-1-carbonyl azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracene-1-carbonyl azide is an organic compound derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is notable for its unique structure, which includes an azide group (-N₃) attached to the carbonyl carbon of anthracene. The azide group imparts significant reactivity, making this compound a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Anthracene-1-carbonyl azide can be synthesized through the reaction of anthracene-1-carbonyl chloride with sodium azide. The reaction typically occurs in an aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions. The general reaction scheme is as follows: [ \text{Anthracene-1-carbonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles. For example, it can react with primary amines to form anthracene-1-carbonyl amines.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Primary amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition Reagents: Alkynes for the Huisgen cycloaddition.
Major Products:
Anthracene-1-carbonyl amines: Formed from nucleophilic substitution with amines.
Anthracene-1-carbonyl triazoles: Formed from cycloaddition reactions with alkynes.
科学的研究の応用
Chemistry: Anthracene-1-carbonyl azide is used as a precursor in the synthesis of various anthracene derivatives. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the formation of triazoles and other nitrogen-containing heterocycles.
Biology and Medicine: In biological research, this compound is employed as a fluorescent labeling reagent for primary and secondary alcohols. Its fluorescence properties enable the detection and analysis of biomolecules in high-performance liquid chromatography (HPLC).
Industry: The compound’s reactivity and fluorescence properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It is also explored for its potential in nonlinear optical materials and photochemical applications.
作用機序
The mechanism of action of anthracene-1-carbonyl azide primarily involves its azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In nucleophilic substitution, the azide group is replaced by a nucleophile, forming a new carbon-nitrogen bond. In reduction reactions, the azide group is converted to an amine group, releasing nitrogen gas. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles.
類似化合物との比較
Anthracene-9-carbonyl azide: Similar structure but with the azide group attached to the 9-position of anthracene.
Anthracene-2-carbonyl azide: Azide group attached to the 2-position of anthracene.
Anthracene-1-sulfonyl azide: Sulfonyl azide derivative of anthracene.
Uniqueness: Anthracene-1-carbonyl azide is unique due to its specific positioning of the azide group at the 1-position of anthracene. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other anthracene azides, this compound may exhibit different reactivity patterns and applications, particularly in the synthesis of specific nitrogen-containing heterocycles and fluorescent labeling.
特性
CAS番号 |
126566-86-7 |
|---|---|
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC名 |
anthracene-1-carbonyl azide |
InChI |
InChI=1S/C15H9N3O/c16-18-17-15(19)13-7-3-6-12-8-10-4-1-2-5-11(10)9-14(12)13/h1-9H |
InChIキー |
BSABETMKECXRSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C(=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
![1-Propanamine, 3-[2-[2-(4-chlorophenyl)ethyl]phenoxy]-N,N-dimethyl-](/img/structure/B14278784.png)
![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)

![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)







![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

